(Triphenylmethyl)thionyl Imide

Übersicht

Beschreibung

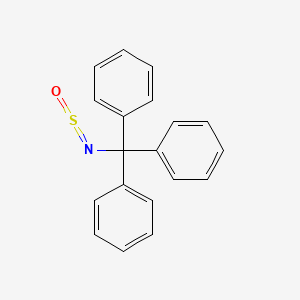

(Triphenylmethyl)thionyl Imide is a useful research compound. Its molecular formula is C19H15NOS and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sulfonimidoylierungsreaktionen

(Triphenylmethyl)thionyl Imide wird prominent als Reagenz in Sulfonimidoylierungsreaktionen verwendet . Dieser Prozess ist entscheidend für die Einführung einer Sulfonimidoylgruppe in organische Moleküle, was deren chemische Eigenschaften erheblich verändern kann. Die Fähigkeit der Verbindung, die Addition einer Stickstoff-Schwefel-Funktionsgruppe zu erleichtern, macht sie wertvoll für die Synthese von Sulfonamiden und Sulfonimidamiden, Verbindungen mit weit verbreiteten Anwendungen in der Pharma- und Agrochemie.

Synthese von Sulfonamiden

Die Verbindung dient als Schlüsselreagenz bei der Eintopfsynthese von Sulfonamiden . Sulfonamide sind eine Klasse organischer Verbindungen, die in der medizinischen Chemie breite Anwendung finden, insbesondere als Antibiotika. Die Effizienz von this compound bei dieser Synthese macht es zu einem wertvollen Gut bei der Entwicklung neuer Therapeutika.

Synthese von Sulfonimidamiden

Ähnlich wie bei Sulfonamiden wird this compound auch bei der Synthese von Sulfonimidamiden eingesetzt . Diese Verbindungen gewinnen in der Wirkstoffforschung an Interesse aufgrund ihrer potenziellen biologischen Aktivitäten. Die Möglichkeit, mit diesem Reagenz diverse Sulfonimidamid-Strukturen zu erzeugen, eröffnet Möglichkeiten zur Entdeckung neuer Wirkstoffe.

Trifluorethyletherifizierung

Diese Verbindung wird im Trifluorethyletherifizierungsprozess eingesetzt . Diese Reaktion ist wichtig für die Einführung von Trifluorethylethergruppen in Moleküle, was deren metabolische Stabilität und Lipophilie verbessern kann – Schlüsselfaktoren in der Wirkstoffforschung und -entwicklung.

Ligandensynthese

This compound wirkt als Ligand in verschiedenen chemischen Synthesen . Liganden sind Ionen oder Moleküle, die an ein zentrales Metallatom binden, um Koordinationskomplexe zu bilden. Diese Komplexe sind fundamental in der Katalyse und Materialwissenschaft, was die Verbindung zu einem wichtigen Werkzeug in diesen Forschungsfeldern macht.

Analytische Chemie

Aufgrund seiner definierten chemischen Struktur und Eigenschaften wird this compound in der analytischen Chemie für Standardisierungs- und Kalibrierungszwecke verwendet . Seine Reinheit und Stabilität machen es zu einem exzellenten Standard zum Vergleich und zur Bestimmung der Konzentration anderer Substanzen.

Biopharma-Produktion

In der biopharmazeutischen Industrie ist this compound an der Synthese komplexer Moleküle beteiligt, die in der Arzneimittelproduktion verwendet werden . Seine Rolle bei der Erleichterung verschiedener chemischer Reaktionen macht es zu einem kritischen Bestandteil bei der Herstellung biologisch aktiver Verbindungen.

Forschung an luft-empfindlichen Verbindungen

Die Verbindung ist auch in der Forschung an luft-empfindlichen Materialien von Bedeutung . Seine Stabilität unter inerten Bedingungen ermöglicht es Wissenschaftlern, Reaktionen und Eigenschaften von Substanzen zu untersuchen, die sich in Gegenwart von Luft sonst zersetzen würden, und liefert Erkenntnisse über neue Materialien und Reaktionsmechanismen.

Wirkmechanismus

Mode of Action

(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes

Biochemical Pathways

It is known to be used in the synthesis of sulfonamides and sulfonimidamides .

Result of Action

It is known to be used as a reagent in chemical synthesis

Action Environment

This compound is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

(Triphenylmethyl)thionyl Imide plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonimidamides. It acts as a sulfinylamine reagent, facilitating the formation of sulfonimidamides through a one-pot, three-component synthesis process . This compound interacts with various enzymes and proteins during these reactions. For instance, it can react with Grignard reagents and amines in the presence of triethylamine to form the desired sulfonimidamide products . The interactions between this compound and these biomolecules are primarily based on nucleophilic substitution and addition reactions, which are crucial for the formation of the final products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in the modification of biomolecules. For example, the formation of sulfonamides and sulfonimidamides can impact cell signaling pathways and gene expression by altering the availability and activity of these compounds within the cell . Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in these pathways, thereby influencing the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a sulfinylamine reagent. This compound exerts its effects at the molecular level through nucleophilic substitution and addition reactions. It binds to various biomolecules, including Grignard reagents and amines, to form sulfonimidamides . These reactions are facilitated by the presence of triethylamine, which acts as a base to deprotonate the amine and promote the nucleophilic attack on the this compound molecule . This process results in the formation of the desired sulfonimidamide products, which can then participate in further biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and should be stored under inert gas conditions to prevent degradation . Over time, exposure to air and moisture can lead to the decomposition of this compound, reducing its effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its activity and ensuring consistent results in biochemical synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively participate in biochemical reactions without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and sulfonimidamides. It interacts with enzymes such as Grignard reagents and amines to facilitate the formation of these compounds . The presence of triethylamine as a base is essential for promoting the nucleophilic substitution and addition reactions that lead to the formation of the final products . These interactions can influence the overall metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for ensuring the proper distribution of this compound and its participation in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, this compound may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals that direct its transport . These localization patterns are essential for understanding the activity and function of this compound within the cell.

Eigenschaften

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)

![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)

![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B1496986.png)